3-Chloro-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine
CAS No.: 1562338-69-5
Cat. No.: VC11732419
Molecular Formula: C13H20ClN3O
Molecular Weight: 269.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1562338-69-5 |
|---|---|
| Molecular Formula | C13H20ClN3O |
| Molecular Weight | 269.77 g/mol |
| IUPAC Name | 3-chloro-6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazine |
| Standard InChI | InChI=1S/C13H20ClN3O/c1-12(2)7-9(8-13(3,4)17-12)18-11-6-5-10(14)15-16-11/h5-6,9,17H,7-8H2,1-4H3 |
| Standard InChI Key | QNZZWJGBBWNRHW-UHFFFAOYSA-N |
| SMILES | CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)Cl)C |
| Canonical SMILES | CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)Cl)C |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s structure combines a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) with a sterically hindered 2,2,6,6-tetramethylpiperidin-4-yloxy substituent. The chlorine atom at position 3 enhances electrophilicity, facilitating nucleophilic substitution reactions . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₀ClN₃O | |
| Molecular Weight | 269.77 g/mol | |
| Exact Mass | 269.129 Da | |
| LogP | 4.10 | |
| Topological PSA | 45.1 Ų |
The piperidine moiety’s tetramethyl groups confer conformational rigidity, potentially influencing receptor binding kinetics in drug candidates .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 3,6-dichloropyridazine and 2,2,6,6-tetramethylpiperidin-4-ol under basic conditions. Optimized protocols report yields of 65–75% using DMF as a solvent at 80°C.
Key Reaction Steps:
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Activation: Deprotonation of the piperidin-4-ol hydroxyl group with K₂CO₃.
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Substitution: Displacement of the chlorine at position 6 of pyridazine.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane).
Scalability and Industrial Relevance
Large-scale production faces challenges due to the piperidine precursor’s cost and the need for anhydrous conditions. Recent advances in continuous-flow chemistry have improved throughput by 40%, reducing reaction times to 2 hours .
Applications in Pharmaceutical Research
Neurological Disorders
The compound’s piperidine moiety mimics tropane alkaloids, enabling interactions with neurotransmitter transporters. Patent WO2014028459A1 discloses analogs of this scaffold as modulators of survival motor neuron (SMN) protein expression, highlighting potential for spinal muscular atrophy (SMA) therapy .
Kinase Inhibition
Molecular docking studies predict strong binding affinity (ΔG = −9.2 kcal/mol) to cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. Modifications at the chlorine position are being explored to enhance selectivity.
| Condition | Stability Duration | Degradation Products |
|---|---|---|
| −80°C (desiccated) | 6 months | <5% dechlorinated byproducts |
| RT (ambient light) | 1 week | Oxidized pyridazine derivatives |
Solubility and Formulation
Solubility data guide preclinical formulation:
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 25 | Preferred for in vitro assays |
| Ethanol | 8.2 | Limited use due to precipitation |
| Water | <0.1 | Requires surfactants |
For in vivo studies, a stock solution in DMSO (10 mM) is diluted with PEG300 and Tween 80 to achieve 1 mg/mL dosing solutions .
Future Research Directions
Targeted Drug Delivery
Encapsulation in liposomes (size: 120 nm, PDI <0.2) improved bioavailability by 3-fold in rat models, suggesting promise for CNS applications .
Green Chemistry Approaches
Microwave-assisted synthesis reduces energy use by 60% and improves yields to 82%. Catalytic systems using Pd/C for dechlorination are under investigation to enable functional group diversification.
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